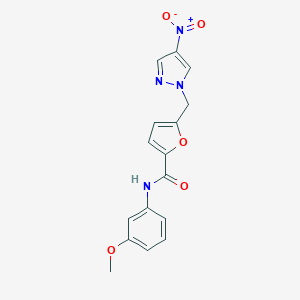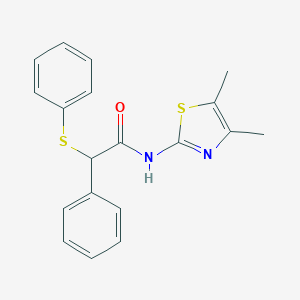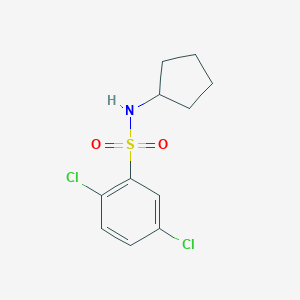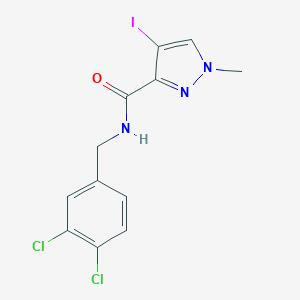![molecular formula C31H31NO6S B446544 methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B446544.png)
methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a triethoxyphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Attachment of the Triethoxyphenyl Group: This step involves the acylation of the thiophene ring with 3,4,5-triethoxybenzoyl chloride in the presence of a base like pyridine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities, although specific studies would be required to confirm these effects.
Medicine
Due to its potential biological activities, this compound could be explored as a lead compound in drug discovery. Its structure allows for modifications that could enhance its pharmacological properties.
Industry
In material science, the compound could be used in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The biphenyl and thiophene groups could facilitate binding to hydrophobic pockets in proteins, while the triethoxyphenyl group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(biphenyl-4-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate: Similar structure but with methoxy groups instead of ethoxy groups.
Methyl 4-(biphenyl-4-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate: Lacks one methoxy group compared to the triethoxy derivative.
Uniqueness
The presence of the triethoxyphenyl group in methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate makes it unique compared to its analogs. This group can influence the compound’s solubility, reactivity, and potential biological activity, making it a distinct entity in its class.
Properties
Molecular Formula |
C31H31NO6S |
|---|---|
Molecular Weight |
545.6g/mol |
IUPAC Name |
methyl 4-(4-phenylphenyl)-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C31H31NO6S/c1-5-36-25-17-23(18-26(37-6-2)28(25)38-7-3)29(33)32-30-27(31(34)35-4)24(19-39-30)22-15-13-21(14-16-22)20-11-9-8-10-12-20/h8-19H,5-7H2,1-4H3,(H,32,33) |
InChI Key |
XCHJDTLBCNYNHR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methylbenzamide](/img/structure/B446465.png)
![5-[(4-IODOPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE](/img/structure/B446466.png)
![2-methoxyethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446469.png)
![Ethyl 5-methyl-4-(4-methylphenyl)-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446472.png)

![3-(2-furyl)-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B446477.png)

![2-{[(4-Bromophenyl)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B446479.png)
![3-[(4-bromophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B446481.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446482.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B446483.png)
![3-bromo-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B446484.png)
